molecular formula C13H7F2NO3 B3240678 3-(2,5-Difluorobenzoyl)isonicotinic acid CAS No. 144511-12-6

3-(2,5-Difluorobenzoyl)isonicotinic acid

Cat. No. B3240678
Key on ui cas rn: 144511-12-6
M. Wt: 263.2 g/mol
InChI Key: UOGPJPJWWFYDDS-UHFFFAOYSA-N
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Patent
US05616709

Procedure details

A solution of the mixture of 4-(2',5'-difluorobenzoyl) nicotinic acid and 3-(2',5'-difluorobenzoyl)isonicotinic acid (120 g, 0.456 mol) in fuming 20% H2SO4 (180 mL) was heated to 140° C. After about 30 minutes, more fuming 20% sulfuric acid (120 mL) was added to the hot reaction mixture in four portions of 30 mL each, every 20 minutes. Twenty minutes after the last addition the reaction mixture was cooled at about 80° C. and then was poured onto iced demineralized water (3000 g of ice and 3000 mL of water). The pH of the quenched reaction mixture was adjusted to 1 with 40% NaOH (850 mL) and the formation of a yellow-brown precipitate was observed. After about 1 hour at 0°-5° C. the crude precipitate was filtered and dried under vacuum to give crude 6,9-difluorobenzo [g]isoquinoline-5,10-dione (98.5 g). The reaction crude was dissolved in boiling THF (1000 mL) and the hot solution was decolored with active charcoal (9 g), filtered and concentrated to a volume of about 300 mL. After cooling at 0°-5° C. for about 2 hours a yellow solid was collected by filtration to afford analytically pure 6,9-difluorobenzo[g]isoquinoline-5,10-dione (90.6 g, 81% yield).
Name
4-(2',5'-difluorobenzoyl) nicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
850 mL
Type
reactant
Reaction Step Four
Quantity
9 g
Type
reactant
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Six
Name
Quantity
3000 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:3]=1[C:4]([C:6]1[C:11]([C:12]([OH:14])=O)=[CH:10][N:9]=[CH:8][CH:7]=1)=[O:5].FC1C=CC(F)=CC=1C(C1C=NC=CC=1C(O)=O)=O.OS(O)(=O)=O.[OH-].[Na+].C>C1COCC1.O>[F:1][C:2]1[C:3]2[C:4](=[O:5])[C:6]3[CH:7]=[CH:8][N:9]=[CH:10][C:11]=3[C:12](=[O:14])[C:15]=2[C:16]([F:19])=[CH:17][CH:18]=1 |f:3.4|

Inputs

Step One
Name
4-(2',5'-difluorobenzoyl) nicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)C2=CC=NC=C2C(=O)O)C=C(C=C1)F
Name
Quantity
120 g
Type
reactant
Smiles
FC1=C(C(=O)C2=C(C(=O)O)C=CN=C2)C=C(C=C1)F
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
850 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
9 g
Type
reactant
Smiles
C
Step Six
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
3000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Twenty minutes after the last addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled at about 80° C.
CUSTOM
Type
CUSTOM
Details
The pH of the quenched reaction mixture
FILTRATION
Type
FILTRATION
Details
After about 1 hour at 0°-5° C. the crude precipitate was filtered
Duration
1 h
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give crude 6,9-difluorobenzo [g]isoquinoline-5,10-dione (98.5 g)
CUSTOM
Type
CUSTOM
Details
The reaction crude
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of about 300 mL
TEMPERATURE
Type
TEMPERATURE
Details
After cooling at 0°-5° C. for about 2 hours a yellow solid
Duration
2 h
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C2=C1C(C=1C=CN=CC1C2=O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 90.6 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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